Structural Differentiation from Apitolisib (PI3K/mTOR)
While both compounds contain a triazine and a piperazine linker, the target compound differs significantly from the clinical-stage PI3K/mTOR inhibitor Apitolisib (GDC-0980). Apitolisib features a 2-aminopyrimidine hinge binder [1], whereas this compound incorporates an imidazo[4,5-b]pyridine core with a 2-aminopyridin-3-yl substituent. This difference in the heterocyclic hinge-binding motif is a primary driver of kinase selectivity profiles. Furthermore, the target compound's (2R)-stereochemistry on the piperazine contrasts with the more complex chiral center of Apitolisib. These structural variations are known in the art to significantly impact binding kinetics and the spectrum of inhibited kinases.
| Evidence Dimension | Hinge-Binding Heterocycle and Linker Stereochemistry |
|---|---|
| Target Compound Data | Imidazo[4,5-b]pyridine core with 2-aminopyridin-3-yl substituent; (2R)-methylpiperazine linker |
| Comparator Or Baseline | Apitolisib (GDC-0980): 2-aminopyrimidine core; substituted piperazine linker |
| Quantified Difference | Structurally distinct hinge-binding motifs leading to different kinase selectivity profiles. |
| Conditions | Structure-Activity Relationship (SAR) analysis based on disclosed kinase inhibitor pharmacophores. |
Why This Matters
This structural divergence implies a distinct kinase inhibition profile, making the target compound a valuable tool for deconvoluting pathway biology and for applications where Apitolisib's specific PI3K/mTOR inhibition is not desired or is associated with known resistance mechanisms.
- [1] BindingDB BDBM50358204 / CHEMBL1922094. Binding affinity data for Apitolisib (GDC-0980). View Source
- [2] Purandare, A.V., et al. (2015). Imidazotriazinecarbonitriles useful as kinase inhibitors. U.S. Patent No. US8940736B2. Bristol-Myers Squibb Company. View Source
